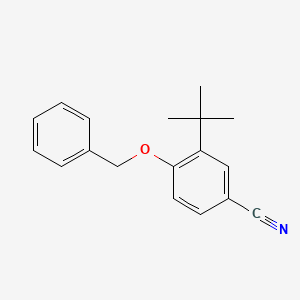

4-(Benzyloxy)-3-(tert-butyl)benzonitrile

Description

4-(Benzyloxy)-3-(tert-butyl)benzonitrile is a substituted benzonitrile derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 4-position and a bulky tert-butyl group (-C(CH₃)₃) at the 3-position of the benzene ring. The nitrile (-CN) functional group at the 1-position enhances its utility as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Substituted benzonitriles are widely employed as solvents, precursors, and epoxy curing agents, with specific derivatives showing promise in advanced materials, such as thermally activated delayed fluorescence (TADF) compounds for organic light-emitting diodes (OLEDs) .

These structural features position the compound as a versatile intermediate for cross-coupling reactions or further functionalization.

Properties

Molecular Formula |

C18H19NO |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

3-tert-butyl-4-phenylmethoxybenzonitrile |

InChI |

InChI=1S/C18H19NO/c1-18(2,3)16-11-15(12-19)9-10-17(16)20-13-14-7-5-4-6-8-14/h4-11H,13H2,1-3H3 |

InChI Key |

OFHREWSUXAOVKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

Key Difference: The absence of a benzyloxy group reduces steric bulk and alters polarity. Applications: Likely used in pharmaceutical intermediates where deprotection of the hydroxy group is required.

4-Benzyloxy-3-methoxybenzonitrile (Synthesized in )

- Substituents : Benzyloxy (-OCH₂C₆H₅) at 4-position, methoxy (-OCH₃) at 3-position.

- Key Difference : Methoxy groups are electron-donating, which may stabilize the aromatic ring differently compared to the electron-neutral tert-butyl group. This affects electronic properties in reactions like electrophilic substitution .

- Synthesis : Prepared via diazonium salt intermediacy and cyanide substitution (yield: 65%, m.p. 411–412 K) .

4-Bromo-3-(trifluoromethyl)benzonitrile (CAS 1735-53-1)

- Substituents : Bromo (-Br) at 4-position, trifluoromethyl (-CF₃) at 3-position.

- Key Difference : Strong electron-withdrawing groups (-Br, -CF₃) increase electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings. The absence of an oxygen-based substituent reduces solubility in polar solvents .

- Applications : Intermediate in agrochemicals or fluorinated pharmaceuticals.

Physicochemical Properties

| Compound | Molecular Weight | Substituents (Positions) | Boiling/Melting Point | Key Reactivity Features |

|---|---|---|---|---|

| 4-(Benzyloxy)-3-(tert-butyl)benzonitrile | ~281.36* | -OCH₂C₆H₅ (4), -C(CH₃)₃ (3) | Not reported | Steric hindrance, moderate polarity |

| 3-tert-Butyl-4-hydroxybenzonitrile | ~191.23 | -OH (4), -C(CH₃)₃ (3) | Not reported | High polarity, hydrogen bonding |

| 4-Benzyloxy-3-methoxybenzonitrile | ~255.28 | -OCH₂C₆H₅ (4), -OCH₃ (3) | m.p. 411–412 K | Electron-rich aromatic system |

| 4-Bromo-3-(trifluoromethyl)benzonitrile | 260.03 | -Br (4), -CF₃ (3) | Not reported | Electron-deficient, halogenated reactivity |

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.